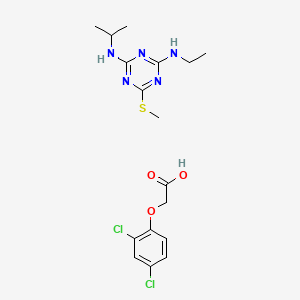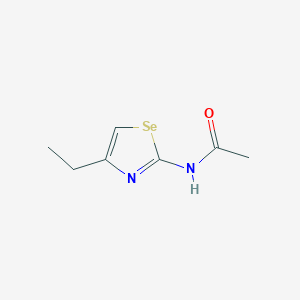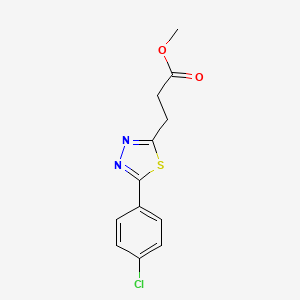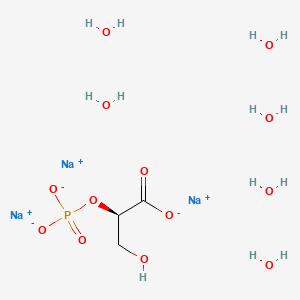
3-but-3-enyl-1H-imidazol-3-ium;hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-but-3-enyl-1H-imidazol-3-ium;hexafluorophosphate is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. The compound consists of a 3-but-3-enyl-1H-imidazol-3-ium cation and a hexafluorophosphate anion. The imidazolium cation is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-but-3-enyl-1H-imidazol-3-ium;hexafluorophosphate typically involves the alkylation of imidazole with 3-but-3-enyl halides, followed by anion exchange with hexafluorophosphate. The reaction conditions often include the use of polar solvents such as acetonitrile or dichloromethane, and the reactions are carried out under inert atmosphere to prevent moisture sensitivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-but-3-enyl-1H-imidazol-3-ium;hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The imidazolium cation can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazolium cation to imidazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-3-enyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the imidazolium cation results in imidazole N-oxides, while reduction leads to the formation of imidazole. Substitution reactions yield various substituted imidazolium salts.
Wissenschaftliche Forschungsanwendungen
3-but-3-enyl-1H-imidazol-3-ium;hexafluorophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as an ionic liquid in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-but-3-enyl-1H-imidazol-3-ium;hexafluorophosphate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can interact with various biological molecules, such as proteins and nucleic acids, affecting their structure and function. The hexafluorophosphate anion contributes to the compound’s stability and solubility in different solvents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-ethyl-3-methylimidazolium iodide: Another imidazolium salt with similar properties but different alkyl groups.
1-butyl-3-methylimidazolium tetrachloroferrate: Contains a different anion, which imparts different chemical properties.
3-ethyl-1-vinyl-1H-imidazol-3-ium bromide: Similar structure but with different substituents on the imidazolium ring.
Uniqueness
3-but-3-enyl-1H-imidazol-3-ium;hexafluorophosphate is unique due to its specific alkyl group and hexafluorophosphate anion, which provide distinct chemical properties such as high thermal stability, low flammability, and high conductivity. These properties make it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C7H11F6N2P |
|---|---|
Molekulargewicht |
268.14 g/mol |
IUPAC-Name |
3-but-3-enyl-1H-imidazol-3-ium;hexafluorophosphate |
InChI |
InChI=1S/C7H10N2.F6P/c1-2-3-5-9-6-4-8-7-9;1-7(2,3,4,5)6/h2,4,6-7H,1,3,5H2;/q;-1/p+1 |
InChI-Schlüssel |
QUNNULIUZFLZNR-UHFFFAOYSA-O |
Kanonische SMILES |
C=CCC[N+]1=CNC=C1.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13791275.png)


![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)




![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)


![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)

